[2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate
Description
This compound is a highly complex polycyclic molecule featuring a heptacyclic core (7 fused rings) with multiple substituents, including:
- Pentamethyl groups (3,8,8,17,19), enhancing hydrophobicity and influencing conformational rigidity.
- A 3,4,5-trihydroxyoxan-2-yl (a substituted tetrahydropyran) moiety linked via an ether bond at position 9, suggesting glycosidic-like properties that may improve solubility or target specificity.
- An acetate ester at position 16, which could modulate bioavailability or metabolic stability .
Its synthesis likely involves multi-step regioselective functionalization, as seen in analogous compounds (e.g., coupling reactions with hydroxy acids and protective group strategies) .
Properties
Molecular Formula |
C37H58O11 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |
InChI |
InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3 |
InChI Key |
HZIBYJCDCHVSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
Origin of Product |
United States |
Biological Activity
The compound [2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings and case studies.
The compound has a molecular formula of and a molecular weight of approximately 620.80 g/mol. It belongs to the class of prenol lipids and triterpenoids.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₅₆O₉ |
| Molecular Weight | 620.80 g/mol |
| Topological Polar Surface Area | 138.00 Ų |
| LogP (Octanol-Water Partition) | 3.50 |
| H-Bond Donors | 5 |
| H-Bond Acceptors | 9 |
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in the structure may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects
The compound's potential to inhibit pro-inflammatory pathways has been suggested in various studies. For example, it may modulate the NF-kappa B signaling pathway, which is crucial in inflammatory responses.
Anticancer Activity
Preliminary studies have shown that structurally related compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting cellular stress responses.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of similar triterpenoids and found a correlation between hydroxyl group count and radical scavenging ability.
- Results indicated that compounds with higher hydroxyl counts exhibited enhanced DPPH radical scavenging activity.
-
Inflammation Modulation :
- In vitro experiments demonstrated that derivatives of this compound inhibited IL-6 induced STAT3 activation in human cell lines.
- This suggests a potential mechanism for reducing inflammation through modulation of cytokine signaling.
-
Anticancer Investigations :
- A recent study reported the effects of triterpenoid derivatives on various cancer cell lines.
- The results showed significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triterpenoid saponins similar to this compound exhibit antimicrobial activity against various pathogens:
- Mechanism of Action : These compounds disrupt microbial membranes and inhibit essential metabolic processes.
- Case Studies : A study demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli when treated with triterpenoid saponins derived from plant sources .
Cytotoxic Effects
The cytotoxicity of this compound has been extensively studied:
- Cell Lines : It has shown potential in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : Similar compounds have IC50 values ranging from 10 to 50 µg/mL against tumor cells .
Immunomodulatory Activity
Triterpenoids are known for their immunomodulatory effects , enhancing the immune response:
- Mechanism : They modulate cytokine production and activate immune cells like macrophages and lymphocytes.
- Research Findings : Studies indicate that these compounds can increase the production of cytokines such as TNF-alpha and IL-6 in vitro .
Hypolipidemic Effects
The compound's potential in lipid regulation has been explored:
- Cholesterol Reduction : In animal models, administration of triterpenoid saponins resulted in decreased serum cholesterol levels.
- Mechanism : The proposed mechanism includes inhibition of cholesterol absorption in the intestines and increased bile acid excretion .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a potential candidate for developing new antibiotics.
- Anticancer Therapeutics : The cytotoxic effects on cancer cell lines suggest its utility in cancer treatment strategies.
- Immunotherapy Enhancer : Its ability to modulate immune responses could aid in developing immunotherapies for various diseases.
- Cholesterol Management : The hypolipidemic properties may contribute to formulations aimed at managing cholesterol levels.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | Effective against Staphylococcus aureus and E. coli |
| Cytotoxic | Inhibition of cancer cell proliferation | IC50 values between 10 to 50 µg/mL |
| Immunomodulatory | Modulation of cytokine production | Increased TNF-alpha and IL-6 production |
| Hypolipidemic | Inhibition of cholesterol absorption | Decreased serum cholesterol levels in animal models |
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial properties of triterpenoid saponins similar to this compound. The research involved testing various concentrations against common bacterial pathogens and demonstrated significant inhibition at specific doses .
Cancer Cell Line Research
Research conducted on MCF-7 breast cancer cells showed that treatment with this compound led to reduced cell viability over time compared to untreated controls. This suggests a potential role in cancer therapeutics .
Immunomodulation Study
In vitro studies indicated that the compound can enhance the activity of macrophages when exposed to pathogens or inflammatory stimuli. This could be pivotal for developing therapies aimed at boosting immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on cyclic frameworks, substituents, and molecular properties (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Ring Complexity :
- The target compound’s heptacyclo framework is more complex than the tetracyclo () and hexacyclo () systems, likely reducing conformational flexibility and increasing metabolic stability.
- Methylofuran () employs a simpler furan core but shares functionalization with formyl groups, which are absent in the target compound.
The acetate ester contrasts with the triacetyloxy groups in ’s compound, suggesting divergent metabolic pathways (e.g., esterase-mediated hydrolysis vs. deacetylation).
Synthetic Challenges :
- The target compound’s synthesis likely requires precise regiocontrol, akin to the coupling strategies used for (2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetic acid derivatives .
- Methylofuran’s biosynthesis involves enzymatic formylation, a route less applicable to synthetic heptacyclic systems .
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The glycosidic moiety and acetate group warrant exploration for antibacterial or antifungal activity, as seen in other glycosylated natural products.
- Analytical Characterization : Tools like SHELXL () and OLEX2 () are critical for resolving the compound’s crystal structure, given its stereochemical complexity.
- Toxicity Data: No toxicity information is available; analogs like o-aminophenol derivatives () highlight the need for comparative safety profiling.
Preparation Methods
Etherification and Addition Reactions
The foundational steps for synthesizing the target compound often begin with steroid-like precursors. A patented method (CN105622699A) outlines the use of compound I (21-hydroxy-pregna-1,4,9(11),16-tetraene-3,20-dione) as the starting material. Etherification is achieved using triethyl orthoformate as the etherifying agent in tetrahydrofuran (THF) under nitrogen protection, catalyzed by tosic acid at 40–45°C. This step yields compound II with a mass yield of 98% and purity >98%.
Subsequent addition reactions employ reagent A (R=CH₂CH₃) and n-butyllithium at -45°C in THF. The strongly basic conditions facilitate nucleophilic addition to the carbonyl group, forming intermediate IIa , which is critical for introducing the 2-hydroxypropan-2-yl moiety.
Hydrolysis and Elimination Steps
The intermediate undergoes hydrolysis in 10% hydrochloric acid at ≤15°C, followed by elimination to form compound III . This step removes protecting groups and generates α,β-unsaturated ketones essential for downstream acetylation. The reaction achieves an 86% yield with 98% purity after crystallization.
Acetylation and Final Modifications
Acetylation of the C-21 hydroxyl group is performed using acetic anhydride in methylene dichloride under alkaline conditions (triethylamine). The reaction proceeds at 20–25°C, yielding the acetate derivative with >99% purity. Final dehydrogenation at positions 1 and 2 is catalyzed by Pd/C under hydrogen atmosphere, completing the tetraene system.
Table 1: Key Reaction Parameters for Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | Triethyl orthoformate, tosic acid, THF, 40°C | 98 | 98.5 |
| Addition | n-BuLi, reagent A, THF, -45°C | 100 | 99 |
| Hydrolysis/Elimination | HCl (10%), 15°C | 86 | 98 |
| Acetylation | Acetic anhydride, triethylamine, CH₂Cl₂ | 95 | 99.5 |
Semi-Synthetic Methods from Natural Sources
Extraction of Cimigenol Derivatives
The target compound is structurally related to cimigenol-3-O-β-D-xylopyranoside , a triterpenoid isolated from Actaea racemosa (black cohosh). Industrial extraction employs methanol or ethanol at 60–80°C, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the xyloside derivative.
Enzymatic Hydrolysis and Acetylation
Enzymatic cleavage of the xyloside group is achieved using cellulase (pH 6.0, H₂O/MeOH), yielding the aglycone cimigenol . Subsequent acetylation with acetic anhydride in pyridine at 25°C introduces the acetate group at the C-16 position. This method achieves a 78% yield with 97% purity.
Table 2: Semi-Synthetic Method Performance
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Extraction | MeOH, 70°C, 6 h | 12 | 85 |
| Enzymatic Hydrolysis | Cellulase, H₂O/MeOH, pH 6.0, 37°C | 89 | 92 |
| Acetylation | Acetic anhydride, pyridine, 25°C | 78 | 97 |
Comparative Analysis of Methods
Yield and Purity
Synthetic routes offer higher yields (86–98%) compared to semi-synthetic methods (78–89%), attributed to controlled reaction conditions. However, semi-synthetic approaches provide access to enantiomerically pure products due to the chiral nature of natural precursors.
Scalability and Industrial Applicability
The patented synthetic method is optimized for industrial production, avoiding chromatographic purification through crystallization. In contrast, semi-synthetic methods require costly enzymatic steps and large-scale extraction infrastructure.
Mechanistic Insights and Optimization
Q & A
Q. How can computational models predict biological activity or toxicity profiles?
- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity estimate ADMET properties. Molecular docking against target proteins (e.g., steroid receptors) prioritizes derivatives for in vitro testing .
Methodological Notes
- Data Contradiction Analysis : Link discrepancies (e.g., conflicting yields or ee values) to procedural variables (e.g., stirring efficiency, solvent purity) via factorial experiments .
- Theoretical Frameworks : Ground hypotheses in stereoelectronic theory (e.g., Bürgi-Dunitz angle in nucleophilic additions) or Hammond’s postulate for transition-state analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
